1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene

Übersicht

Beschreibung

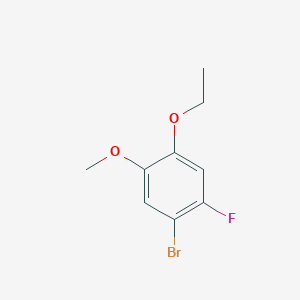

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is a chemical compound with the CAS Number: 1095544-33-4 . It has a molecular weight of 249.08 . The IUPAC name for this compound is 1-bromo-4-ethoxy-2-fluoro-5-methoxybenzene .

Molecular Structure Analysis

The InChI code for 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is 1S/C9H10BrFO2/c1-3-13-9-5-7 (11)6 (10)4-8 (9)12-2/h4-5H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Chemical Reactions Analysis

As a benzene derivative, 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is likely to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is a solid at room temperature . The storage temperature for this compound is 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is a versatile reagent in organic synthesis. Its halogenated structure makes it a suitable candidate for various substitution reactions, where the bromine atom can be replaced by other nucleophiles, potentially yielding a wide array of organic compounds. For instance, it can undergo Suzuki coupling reactions to form biaryl compounds, which are crucial in the development of pharmaceuticals and organic materials .

Material Science

In material science, 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene can be used to synthesize novel polymers with specific properties. The presence of the methoxy group could lead to polymers with increased flexibility or lower glass transition temperatures, which are desirable traits in materials like plastics and resins .

Chemical Synthesis

This compound can act as an intermediate in the synthesis of complex chemical structures. Its ethoxy group is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in the synthesis of dyes, pigments, and other colorants .

Chromatography

The compound’s unique structure may be utilized in chromatography as a standard or reference compound. Its distinct retention time and behavior in different chromatographic conditions can help in the calibration of equipment and the development of new chromatographic methods .

Analytical Chemistry

In analytical chemistry, 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene can be used as a derivatization agent to enhance the detection of certain compounds. For example, it could react with carboxylic acids to form esters, which are often more volatile and detectable by gas chromatography .

Medicinal Chemistry

The compound’s structure is similar to that of many biologically active molecules, making it a potential precursor in the synthesis of medicinal agents. Its modification through various chemical reactions could lead to the discovery of new drugs with antiviral, antibacterial, or anticancer activities .

Environmental Science

In environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown could inform the design of more eco-friendly chemicals and contribute to the field of green chemistry .

Life Science Research

Lastly, in life science research, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that act on halogenated organic substrates. This can provide insights into enzyme specificity and aid in the design of enzyme inhibitors .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

1-bromo-4-ethoxy-2-fluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-3-13-9-5-7(11)6(10)4-8(9)12-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAGJNILFJSAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1OC)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1487962.png)

![1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487966.png)

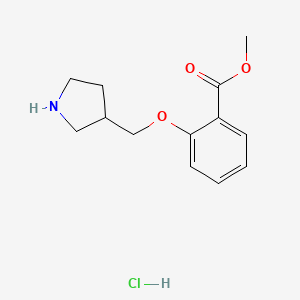

![4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1487978.png)

![Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487980.png)

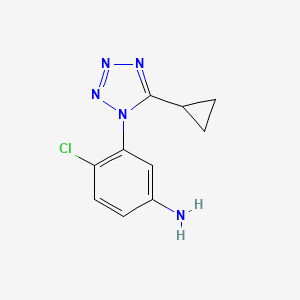

![3-{[(3-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1487981.png)